molecular formula C16H25BN2O4 B1398732 tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate CAS No. 1171897-39-4

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Cat. No. B1398732
M. Wt: 320.2 g/mol
InChI Key: BYXPGPHNPNIEPY-UHFFFAOYSA-N
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Description

“tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate” is a chemical compound . It’s an important pharmaceutical intermediate .


Synthesis Analysis

The target compound is obtained from 5-bromoindole as raw material . The compound was confirmed by 1H NMR, 13C NMR, MS and FT-IR .


Molecular Structure Analysis

The crystallographic analysis of its structure was carried out by X-ray single crystal diffraction . The results show that the DFT-optimized structure matches the crystal structure determined by X-ray single crystal diffraction .

Scientific Research Applications

Synthesis and Structural Analysis

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, Kong et al. (2016) synthesized a related compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, as an intermediate for crizotinib, confirming its structure through MS and 1H NMR spectrum (Kong et al., 2016). Similarly, Ye et al. (2021) reported on tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, another significant intermediate of 1H-indazole derivatives, showcasing its synthesis and structural analysis through various spectroscopic methods (Ye et al., 2021).

Material Synthesis and Characterization

The compound is utilized in the synthesis and characterization of materials with specific properties. Welterlich et al. (2012) described the synthesis of polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain, using a related compound, 2,2′-(9,9-dihexyl-9H-fluoren-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), highlighting its application in polymer science (Welterlich, Charov, & Tieke, 2012).

Development of Novel Compounds

The tert-butyl compound is pivotal in developing novel compounds with potential applications in various fields. For example, Chen et al. (2021) synthesized a derivative of imidazo[1,2-a]pyridine, confirming its structure using NMR, FT-IR, and X-ray diffraction studies, indicating its role in creating new chemical entities (Chen et al., 2021).

Photoredox-Catalyzed Reactions

In the field of photoredox catalysis, tert-butyl derivatives are employed in innovative synthetic pathways. Wang et al. (2022) reported a photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, demonstrating its utility in synthesizing amino pyrimidines and broadening the applications of photocatalyzed protocols (Wang et al., 2022).

properties

IUPAC Name

tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O4/c1-14(2,3)21-13(20)19-12-8-11(9-18-10-12)17-22-15(4,5)16(6,7)23-17/h8-10H,1-7H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXPGPHNPNIEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726166
Record name tert-Butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

CAS RN

1171897-39-4
Record name tert-Butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Citations

For This Compound
4
Citations
JA Spicer, CK Miller, PD O'Connor, J Jose… - Bioorganic & Medicinal …, 2017 - Elsevier
The pore-forming protein perforin is a key component of mammalian cell-mediated immunity and essential to the pathway that allows elimination of virus-infected and transformed cells. …
Number of citations: 14 www.sciencedirect.com
D O'Connor Patrick, J Jiney, A Hedieh - 2017 - erepo.uef.fi
The pore-forming protein perforin is a key component of mammalian cell-mediated immunity and essential to the pathway that allows elimination of virus-infected and transformed cells. …
Number of citations: 0 erepo.uef.fi
A Excellence - 2016 - cyberleninka.org
The pore-forming protein perforin is a key component of mammalian cell-mediated immunity and essential to the pathway that allows elimination of virus-infected and transformed cells. …
Number of citations: 0 cyberleninka.org
JA Spicer, CK Miller, PD O'Connor, J Jose… - Journal of Medicinal …, 2019 - ACS Publications
Perforin is a key effector protein in the vertebrate immune system and is secreted by cytotoxic T lymphocytes and natural killer cells to help eliminate virus-infected and transformed …
Number of citations: 8 pubs.acs.org

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